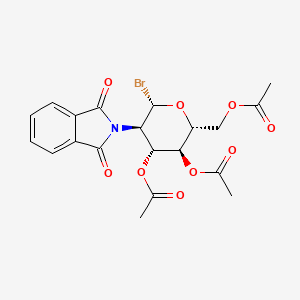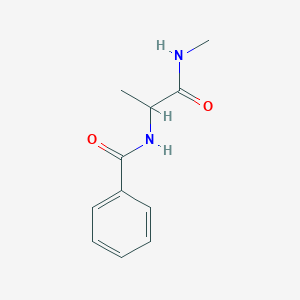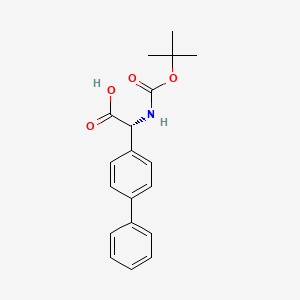
(R)-a-(Boc-amino)-biphenyl-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-a-(Boc-amino)-biphenyl-4-acetic acid is a compound that features a biphenyl structure with an acetic acid moiety and a Boc-protected amino group. The Boc group, or tert-butoxycarbonyl, is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Boc-amino)-biphenyl-4-acetic acid typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst.
Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-a-(Boc-amino)-biphenyl-4-acetic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
®-a-(Boc-amino)-biphenyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
®-a-(Boc-amino)-biphenyl-4-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-a-(Boc-amino)-biphenyl-4-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical pathways. The biphenyl structure allows for hydrophobic interactions with target proteins, while the acetic acid moiety can form hydrogen bonds, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(Boc-amino)-2-phenylpropionic acid: Similar structure with a phenylpropionic acid moiety instead of biphenyl.
®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of biphenyl.
Uniqueness
®-a-(Boc-amino)-biphenyl-4-acetic acid is unique due to its biphenyl structure, which provides distinct hydrophobic interactions and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where biphenyl interactions are crucial.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |
Clave InChI |
IGQRMCQSKDTFDV-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


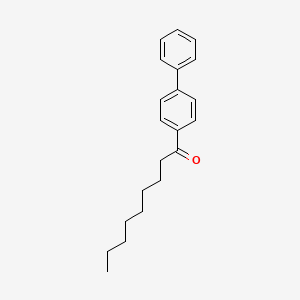

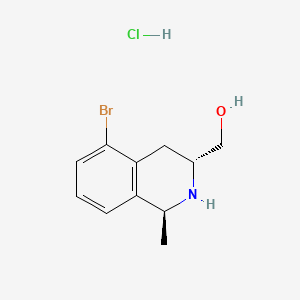

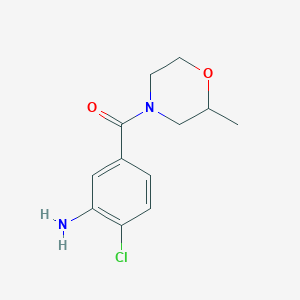

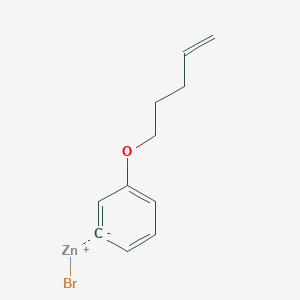
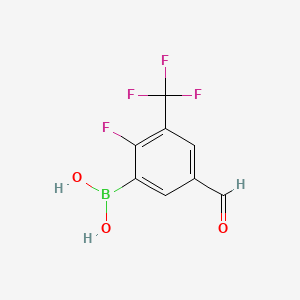
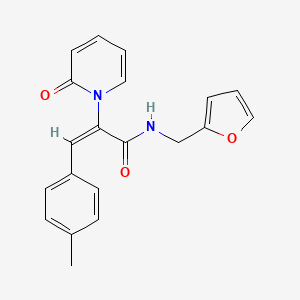
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
